molecular formula C27H22ClN5O7 B11072990 N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11072990
M. Wt: 563.9 g/mol
InChI Key: SGYNQWFJLXZJFD-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimido[1,2-a]benzimidazole core, which is known for its biological activity.

Preparation Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 6-nitro-1,3-benzodioxole.

    Formation of Intermediate: The aniline derivative undergoes a reaction with a suitable aldehyde to form an imine intermediate.

    Cyclization: The imine intermediate is then cyclized with a pyrimidine derivative under acidic conditions to form the pyrimido[1,2-a]benzimidazole core.

    Functionalization: The core structure is further functionalized by introducing the carboxamide group through a reaction with a suitable carboxylic acid derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert nitro groups to amines.

    Substitution: Halogen substitution reactions can be performed using nucleophiles like thiols or amines to replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives with potential biological activity.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

    Biology: It is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can be compared with similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and biological activities

Properties

Molecular Formula

C27H22ClN5O7

Molecular Weight

563.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C27H22ClN5O7/c1-13-24(26(34)30-17-10-20(37-2)15(28)9-21(17)38-3)25(32-18-7-5-4-6-16(18)31-27(32)29-13)14-8-22-23(40-12-39-22)11-19(14)33(35)36/h4-11,25H,12H2,1-3H3,(H,29,31)(H,30,34)

InChI Key

SGYNQWFJLXZJFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)NC6=CC(=C(C=C6OC)Cl)OC

Origin of Product

United States

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